Hepatocyte-to-Myocyte Nuclear Access Ratio: Axitirome (CGS 26214) Achieves ≥100-Fold Selectivity, Enabling Cardiac-Safe Lipid Lowering Unattained by L-T3
CGS 26214, the racemate containing (S)-Axitirome, was identified based on its ability to preferentially access and bind the nuclear fraction of hepatocytes over that of myocytes in cell culture. The difference in nuclear access achieved was at least 100-fold better for hepatocytes than for myocytes [1]. This in vitro hepatoselectivity translated into a compound with unprecedented in vivo lipid-lowering potency (minimal effective dose of 1 µg/kg in rats and dogs, approximately 25× more potent than L-T3) while remaining free of any cardiovascular effects up to the highest doses tested (25 mg/kg in rats; 100 µg/kg in dogs) [1]. In contrast, the natural ligand L-T3 lacks tissue discrimination, producing tachycardia at lipid-lowering doses.
| Evidence Dimension | Hepatocyte vs. myocyte nuclear access ratio |
|---|---|
| Target Compound Data | ≥100-fold preferential hepatocyte nuclear access for CGS 26214 |
| Comparator Or Baseline | L-T3: no tissue selectivity (hepatocyte and myocyte nuclear access equivalent) |
| Quantified Difference | ≥100-fold hepatoselectivity for CGS 26214 vs. parity (1:1) for L-T3 |
| Conditions | Nuclear fraction isolation from cultured hepatocytes and myocytes; in vivo confirmation in rat and dog models |
Why This Matters
This ≥100-fold hepatoselectivity ratio is the foundational differentiator that enables cholesterol lowering without concurrent cardiac toxicity—a separation not achievable with the natural ligand L-T3, directly impacting compound selection for metabolic studies requiring clean cardiac safety endpoints.
- [1] Stephan ZF, et al. Demonstration of potent lipid-lowering activity by a thyromimetic agent devoid of cardiovascular and thermogenic effects. Atherosclerosis. 1996;126(1):53-63. doi:10.1016/0021-9150(96)05893-5. PMID: 8879434. View Source
